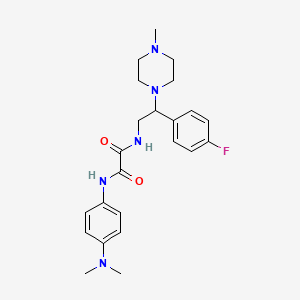![molecular formula C14H21N3O2 B2807971 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide CAS No. 2379951-33-2](/img/structure/B2807971.png)
2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA belongs to the class of piperidine derivatives and has been studied for its various biological effects.
作用機序
The exact mechanism of action of 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide is not fully understood. However, it has been suggested that 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide has also been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, such as topoisomerase II and Hsp90.
Biochemical and Physiological Effects:
2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl. In addition, 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of MMP-9 and MMP-2.
実験室実験の利点と制限
One of the advantages of 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide is its potential therapeutic applications in various diseases. However, there are also some limitations to using 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide in lab experiments. 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide is a relatively new compound, and there is still limited information available on its toxicity and side effects. In addition, the exact mechanism of action of 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide. One area of research is to further elucidate the mechanism of action of 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide and identify its molecular targets. This information could be used to optimize the therapeutic potential of 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide. Another area of research is to study the toxicity and side effects of 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide, which could help to determine its safety for use in humans. Finally, more studies are needed to investigate the potential therapeutic applications of 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide in various diseases.
In conclusion, 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action and molecular targets are still being studied, and more research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide involves the reaction of 3-methylpyridine-2-carbaldehyde with piperidine-4-carboxylic acid followed by acetylation using acetic anhydride. The resulting compound is purified using column chromatography to obtain 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide in high yield and purity.
科学的研究の応用
2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide also has neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
特性
IUPAC Name |
2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-3-2-6-16-14(11)19-10-12-4-7-17(8-5-12)9-13(15)18/h2-3,6,12H,4-5,7-10H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUXFGCIIHMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

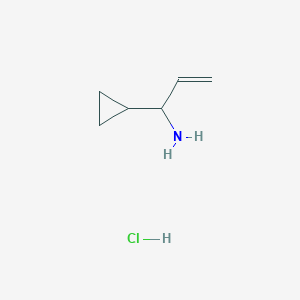
![1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2807894.png)
![S-[(2-Methyl-4-oxoazetidin-2-yl)methyl] ethanethioate](/img/structure/B2807895.png)
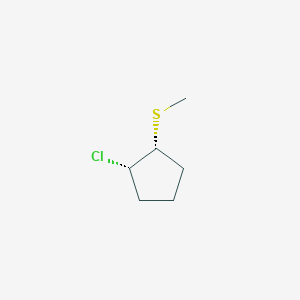
![N-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2807898.png)
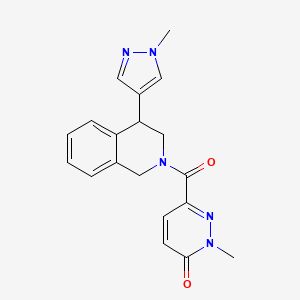

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2807903.png)
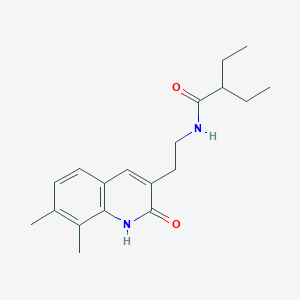
![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)
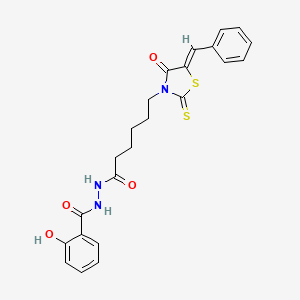
![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)
![N-[2-[6-(3-ethoxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2807910.png)
